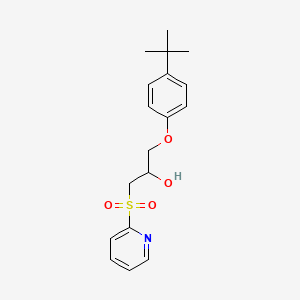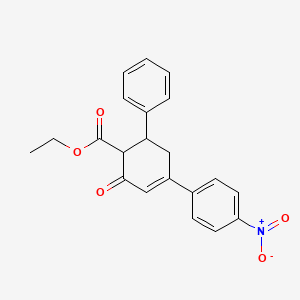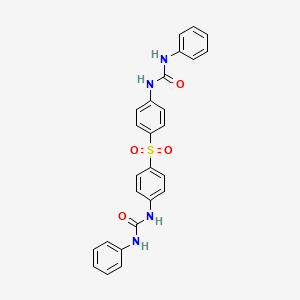
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a significant role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other related disorders.
Wirkmechanismus
TAK-659 selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling events in the 1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol pathway. This leads to the inhibition of B-cell activation, proliferation, and survival, which are crucial for the growth and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies. It inhibits the growth and survival of B-cells by inducing apoptosis and inhibiting cell cycle progression. TAK-659 also enhances the activity of other anti-cancer drugs, such as venetoclax, rituximab, and ibrutinib.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects and toxicity. TAK-659 has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of TAK-659 is its potential for drug resistance, which may limit its long-term efficacy in the treatment of B-cell malignancies.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of focus is the identification of biomarkers that can predict the response to TAK-659 treatment in patients with B-cell malignancies. Another area of interest is the combination of TAK-659 with other anti-cancer drugs to enhance its efficacy and overcome drug resistance. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to determine its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of tert-butyl 4-hydroxyphenylacetate with pyridine-2-sulfonyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell proliferation and survival, inducing apoptosis, and enhancing the efficacy of other anti-cancer drugs.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(2,3)14-7-9-16(10-8-14)23-12-15(20)13-24(21,22)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVGRICVDIEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)